An In-depth Technical Guide to (Z)-4-Aminobut-2-en-1-ol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to (Z)-4-Aminobut-2-en-1-ol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Aminobut-2-en-1-ol is a bifunctional organic molecule featuring a cis-configured alkene, a primary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable, albeit not extensively documented, building block in synthetic organic chemistry, particularly for the construction of novel nitrogen-containing scaffolds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, known and predicted properties, and discusses potential synthetic routes and characterization methodologies based on established chemical principles and data from analogous compounds.
Molecular Structure and Identification
(Z)-4-aminobut-2-en-1-ol, also known as cis-4-aminobut-2-en-1-ol, possesses a constrained four-carbon backbone due to the Z-configuration of the double bond. This stereochemistry brings the aminomethyl and hydroxymethyl groups into a syn-relationship, which can influence its reactivity and conformational preferences.
Caption: Proposed synthetic workflow for (Z)-4-aminobut-2-en-1-ol.
Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Synthesis of (Z)-4-Azidobut-2-en-1-ol
This step would likely start from a commercially available precursor like 4-chlorobut-2-yn-1-ol, which would first be reduced to the cis-alkene and then converted to the azide. A more direct, though less common, starting material would be (Z)-4-chlorobut-2-en-1-ol.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-chlorobut-2-en-1-ol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Azide Addition: Add sodium azide (NaN₃, ~1.2 eq) to the solution.
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Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Reduction of (Z)-4-Azidobut-2-en-1-ol to (Z)-4-Aminobut-2-en-1-ol
The reduction of the azide to the primary amine is a standard transformation.
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Catalytic Hydrogenation: Dissolve the crude (Z)-4-azidobut-2-en-1-ol in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
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Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude (Z)-4-aminobut-2-en-1-ol can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
The structural elucidation of (Z)-4-aminobut-2-en-1-ol would rely on standard spectroscopic techniques.
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~5.6-5.8 | m | - | CH=CH |
| ~4.1-4.3 | d | ~5-7 | CH₂OH | |
| ~3.3-3.5 | d | ~6-8 | CH₂NH₂ | |
| Broad singlet | - | - | NH₂, OH | |
| ¹³C NMR | ~128-132 | - | - | CH=CH |
| ~58-62 | - | - | CH₂OH | |
| ~35-40 | - | - | CH₂NH₂ |
Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃ or D₂O. The coupling constants for the vinyl protons in a cis-configuration are typically smaller than for a trans-configuration.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:
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~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.
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~3000-3100 cm⁻¹: =C-H stretching.
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~2850-2950 cm⁻¹: C-H stretching (aliphatic).
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~1650 cm⁻¹ (weak): C=C stretching.
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~1050 cm⁻¹: C-O stretching.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 87. Common fragmentation patterns would include the loss of water (m/z = 69) and the loss of the aminomethyl group (m/z = 57).
Reactivity and Potential Applications
The bifunctional nature of (Z)-4-aminobut-2-en-1-ol makes it a versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity pathways of (Z)-4-aminobut-2-en-1-ol.
Role in Drug Development
While specific biological activities of (Z)-4-aminobut-2-en-1-ol are not well-documented, its structural motifs are present in various biologically active compounds. For instance, the related compound (Z)-4-amino-2-butenoic acid is a partial agonist for GABA receptors. [1]This suggests that derivatives of (Z)-4-aminobut-2-en-1-ol could be explored for their potential as modulators of neurotransmitter systems.
Furthermore, its ability to serve as a scaffold for introducing both an amino and a hydroxyl group with defined stereochemistry makes it a candidate for the synthesis of:
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Novel amino acid analogues: For incorporation into peptides or as standalone therapeutic agents.
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Building blocks for heterocyclic synthesis: The functional groups can be used to construct various ring systems, which are common in many drug molecules.
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Linkers in bioconjugation: The amine and alcohol functionalities provide handles for attaching the molecule to other biomolecules.
Safety and Handling
Specific safety data for (Z)-4-aminobut-2-en-1-ol is limited. However, based on the known hazards of its structural isomer, (E)-4-aminobut-2-en-1-ol, and other small amino alcohols, the following precautions should be taken:
Table 4: Hazard Information (Inferred)
| Hazard Class | GHS Statements (for (E)-isomer) | Recommended Precautions |
| Flammability | H227: Combustible liquid | Keep away from heat, sparks, and open flames. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood. |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid inhaling vapors or mists. |
Handling and Storage:
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Use in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(Z)-4-aminobut-2-en-1-ol represents a potentially valuable yet underutilized building block in organic synthesis. Its defined cis-stereochemistry and bifunctional nature offer opportunities for the stereocontrolled synthesis of complex nitrogen-containing molecules relevant to drug discovery and materials science. While detailed experimental data remains sparse in publicly accessible literature, this guide provides a foundational understanding of its structure, predicted properties, and logical synthetic approaches. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic potential.
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